In Vivo Antiparkinson Activity in Mice: Functional Differentiation from Amantadine and Memantine
In the foundational 1980 study, (+/-)-1-(adamantan-2-yl)-2-propanamine (compound VI) demonstrated statistically significant antiparkinson activity in a mouse model, alongside its N,N-dimethyl derivative (VII) and related amines (VIII–X) [1]. While the study did not report a parallel amantadine control within the same experimental run, amantadine's well-established antiparkinson efficacy at 10–40 mg/kg i.p. in comparable rodent models provides a class-level benchmark [2]. The demonstration of antiparkinson activity for a 2-adamantylamine scaffold indicates that dopaminergic or NMDA-modulating activity is retained despite the altered substitution geometry, making this compound a candidate for exploration where 1-adamantylamine-based agents produce limiting side effects such as livedo reticularis or CNS agitation [3].
| Evidence Dimension | Antiparkinson efficacy in vivo |
|---|---|
| Target Compound Data | Showed antiparkinson activity in mice (qualitative; exact dose and effect size not digitized in the abstract record) [1] |
| Comparator Or Baseline | Amantadine: effective at 10–40 mg/kg i.p. in rodent parkinsonism models (literature consensus) [2] |
| Quantified Difference | Not calculable from available data; qualitative confirmation of activity retention |
| Conditions | Mouse antiparkinson model (Farmaco [Sci] 1980; full experimental details in original article) |
Why This Matters
This is the only in vivo efficacy evidence for this compound class, establishing that the 2-adamantyl scaffold is not pharmacologically silent and warrants further profiling against clinically validated 1-adamantylamine comparators.
- [1] Mariani, E., Schenone, P., Bondavalli, F., Lampa, E., & Marmo, E. (1980). (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Il Farmaco; Edizione Scientifica, 35(5), 430–440. PMID: 7190507. View Source
- [2] Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents — preclinical studies. Neuroscience and Biobehavioral Reviews, 21(4), 455–468. View Source
- [3] Pahwa, R., Tanner, C. M., Hauser, R. A., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study). Movement Disorders, 32(12), 1701–1709. View Source
